molecular formula C12H17BrN2 B2553482 1-[1-(4-Bromophenyl)ethyl]piperazine CAS No. 512164-44-2

1-[1-(4-Bromophenyl)ethyl]piperazine

Cat. No.: B2553482
CAS No.: 512164-44-2
M. Wt: 269.186
InChI Key: OPLLLBBROYHOGA-UHFFFAOYSA-N
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Description

Contextualization within the Field of Piperazine (B1678402) Derivatives Chemistry

Piperazine and its derivatives represent a cornerstone in the field of heterocyclic chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a common structural motif in a vast array of biologically active compounds. mdpi.commdpi.com The presence of these two nitrogen atoms allows for modifications at one or both positions, providing a versatile scaffold for creating extensive libraries of compounds with diverse properties. mdpi.com The chemical reactivity of the piperazine nucleus makes it a valuable component in drug design, often used to link different pharmacophoric groups or to serve as the primary structure for interaction with biological targets. mdpi.com

Historical and Current Significance of Arylpiperazine Scaffolds in Medicinal Chemistry

The arylpiperazine scaffold, a key feature of 1-[1-(4-Bromophenyl)ethyl]piperazine, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its recurring presence in numerous approved drugs and clinical candidates. Historically, arylpiperazine derivatives have been instrumental in the development of therapeutics for central nervous system (CNS) disorders. nih.gov Their ability to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic receptors, has led to their use as antipsychotics, antidepressants, and anxiolytics. nih.gov

The versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological profile through modifications to the aryl ring and the other nitrogen atom of the piperazine core. This adaptability continues to make it an attractive framework for the design of novel therapeutic agents targeting a wide range of diseases.

Overview of Research Trajectories for Related Chemical Entities and Their Relevance

Research into chemical entities structurally related to this compound provides valuable insights into its potential areas of investigation. For instance, the parent compound, 1-(4-bromophenyl)piperazine (B1272185), is utilized as a chemical intermediate in the synthesis of more complex pharmaceutical agents. chemicalbook.com Studies on various N-phenylpiperazine derivatives have explored their potential antimicrobial and antifungal activities. Furthermore, the introduction of different substituents on the phenyl ring and the piperazine nitrogen has been a key strategy in developing selective ligands for various CNS receptors. The exploration of these related compounds underscores the potential for this compound to serve as a scaffold for new chemical entities with tailored biological activities.

Detailed Research Findings

While specific research on this compound is limited, the properties and synthesis of the closely related compound, 1-(4-bromophenyl)piperazine, offer a valuable reference point.

Chemical and Physical Properties of a Related Compound

The following table summarizes the known chemical and physical properties of 1-(4-bromophenyl)piperazine, a structurally similar compound. This data provides an indication of the general characteristics that might be expected for this compound.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Appearance Solid
Melting Point 91-95 °C
CAS Number 66698-28-0

Data for 1-(4-bromophenyl)piperazine nih.gov

Synthesis of a Related Compound

A general method for the synthesis of 1-(4-bromophenyl)piperazine involves the reaction of an appropriate substrate with aqueous hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is stirred at a specific temperature for a period of one to four hours. Following the reaction, the mixture is cooled and the pH is adjusted to 7-8 with an aqueous sodium hydroxide (B78521) solution. The product is then extracted with ethyl acetate, and the combined organic extracts are dried, filtered, and concentrated to yield the bromination product. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLLLBBROYHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 1 4 Bromophenyl Ethyl Piperazine

Strategies for the Construction and Functionalization of the Piperazine (B1678402) Core

The functionalization of the piperazine ring is central to creating diverse derivatives. Key strategies include introducing aryl or alkyl groups onto the nitrogen atoms through various chemical reactions.

Nucleophilic Aromatic Substitution Approaches for N-Arylation

Nucleophilic aromatic substitution (SNAr) is a classical method for forming a carbon-nitrogen bond between an aromatic ring and a piperazine nitrogen. nih.gov This reaction typically requires an electron-deficient aromatic compound, where an electron-withdrawing group activates the aryl halide towards nucleophilic attack by the piperazine. nih.govcore.ac.uk The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov

While direct SNAr on an unactivated halide like 4-bromobenzene is not feasible, this method is effective for activated systems. For instance, aryl halides containing groups like nitro or cyano readily react with piperazine. core.ac.uknih.gov The general leaving group order for SNAr reactions is F > NO2 > Cl ≈ Br > I, highlighting that aryl fluorides are often the most reactive substrates. nih.gov Though not a direct route to 1-[1-(4-Bromophenyl)ethyl]piperazine, SNAr is a foundational technique for preparing N-arylpiperazine intermediates which can be further functionalized.

Alkylation Strategies for Selective N-Substitution

Direct N-alkylation is a primary and straightforward method for synthesizing N-alkylpiperazines. mdpi.com This strategy involves a nucleophilic substitution reaction where the nitrogen atom of the piperazine ring attacks an alkyl halide or a similar substrate with a good leaving group (e.g., sulfonate esters like mesylates or tosylates). mdpi.comresearchgate.net

To synthesize this compound via this route, piperazine would be reacted with a suitable electrophile, such as 1-(4-bromophenyl)ethyl bromide or 1-(4-bromophenyl)ethyl mesylate. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity. One of the main challenges with this method is controlling the selectivity between mono- and di-alkylation, especially when using unprotected piperazine. Using a large excess of the piperazine can favor the formation of the mono-substituted product.

Method Reactants Typical Conditions Key Features
N-Alkylation Piperazine + Alkyl Halide (e.g., R-Br)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Direct, versatile, potential for over-alkylation. mdpi.comresearchgate.net

Reductive Amination Pathways in Piperazine Synthesis

Reductive amination, also known as reductive alkylation, is a powerful and highly reliable method for forming C-N bonds, which effectively avoids the overalkylation issues often seen with direct alkylation. harvard.eduorganic-chemistry.org This process involves two main stages: the formation of an imine or iminium ion from the reaction of an amine (piperazine) and a carbonyl compound, followed by the in-situ reduction of this intermediate to the corresponding amine. harvard.edu

For the synthesis of this compound, this pathway would involve the condensation of piperazine with 4-bromoacetophenone to form an enamine or iminium ion intermediate. This intermediate is then reduced by a selective reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it selectively reduces the iminium ion in the presence of the starting ketone. mdpi.comharvard.edu This one-pot procedure is highly efficient and tolerates a wide range of functional groups. harvard.eduorganic-chemistry.org

Reducing Agent Typical Substrates Advantages References
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, KetonesMild, selective for iminium ions, avoids overalkylation, broad functional group tolerance. mdpi.comharvard.edu
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, KetonesEffective at controlled pH (6-7), selective for iminium ions over carbonyls. harvard.edu
H₂/Catalyst (e.g., Pd/C)Aldehydes, Ketones"Green" reductant, high efficiency. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Optimization for Arylpiperazine Derivatives

Modern synthetic chemistry has introduced advanced techniques that offer milder reaction conditions, greater efficiency, and broader substrate scope compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds, particularly for creating N-arylpiperazines. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl halide or sulfonate under relatively mild conditions, overcoming many limitations of older methods like the Goldberg reaction or SNAr. wikipedia.orgacsgcipr.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, usually a bulky, electron-rich phosphine (B1218219), is crucial for the reaction's success. wikipedia.org This methodology provides an efficient route to N-arylpiperazines, which are valuable precursors for more complex derivatives. nih.govnih.gov For instance, 1-(4-bromophenyl)piperazine (B1272185) could be synthesized using this method, which could then be further alkylated.

Key Features of Buchwald-Hartwig Amination:

Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos). wikipedia.orgacs.org

Substrates: Aryl chlorides, bromides, iodides, and triflates can be coupled with primary or secondary amines like piperazine. nih.govwikipedia.org

Conditions: Requires a base (e.g., NaOt-Bu, K₃PO₄) and is typically run in an inert solvent like toluene (B28343) or dioxane. acsgcipr.org

Advantages: High functional group tolerance, mild reaction conditions, and broad substrate scope. wikipedia.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. researchgate.netnih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com

Green Chemistry Approaches in Piperazine Synthesis

The synthesis of the piperazine scaffold, a key component of this compound, has increasingly benefited from the principles of green chemistry. These approaches aim to create more sustainable, efficient, and environmentally benign synthetic routes compared to traditional methods. Key advancements include the use of alternative energy sources, greener solvents, and innovative catalytic systems. researchgate.net

Several sustainable strategies have been developed for synthesizing piperazine analogues, focusing on minimizing waste and energy consumption. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for chemical synthesis. organic-chemistry.org This approach can be made more sustainable by using organic photocatalysts, which are often derived from renewable materials and avoid the cost and potential toxicity associated with transition-metal catalysts. mdpi.com These catalysts can facilitate C-H functionalization and the construction of the piperazine ring under mild conditions. organic-chemistry.orgmdpi.com

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, is a central tenet of green chemistry. researchgate.net Some syntheses can even be performed in solvent-free conditions, further reducing environmental impact. nih.gov

Multicomponent and One-Pot Reactions: Designing syntheses where multiple chemical bonds are formed in a single vessel without isolating intermediates streamlines the process, saves resources, and reduces waste. researchgate.neteurekaselect.com Simplified one-pot, one-step procedures for preparing monosubstituted piperazines have been developed that avoid the need for protecting groups, a common feature in traditional multi-step syntheses. nih.govmdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal ions on a polymer resin, offers significant advantages. nih.govmdpi.com These catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be recovered and reused multiple times without a significant loss of activity. This simplifies product purification and minimizes catalyst waste. mdpi.com

These green methodologies represent a significant shift towards more responsible and efficient manufacturing of piperazine-containing compounds.

Table 1: Overview of Green Chemistry Strategies in Piperazine Synthesis

Strategy Description Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid reaction times, improved yields, fewer side products. researchgate.netnih.gov
Photoredox Catalysis Use of light to drive chemical reactions via a photocatalyst. Mild reaction conditions, high selectivity, use of sustainable organic catalysts. organic-chemistry.orgmdpi.com
Green Solvents Employing environmentally benign solvents like water or performing reactions neat. Reduced pollution and health hazards, lower disposal costs. researchgate.net
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates. Increased efficiency, reduced solvent use and waste, time and cost savings. researchgate.netnih.gov
Heterogeneous Catalysis Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). Easy separation and recyclability of the catalyst, simplified product purification. mdpi.com

Methodologies for Derivatization and Analog Synthesis of this compound

The compound this compound possesses a secondary amine within its piperazine ring, which serves as a prime location for derivatization and the synthesis of a diverse range of analogs. Methodologies for modification can target this nitrogen atom (N-functionalization) or, through more advanced techniques, the carbon atoms of the heterocyclic ring (C-H functionalization).

N-Functionalization:

The secondary amine is nucleophilic and readily undergoes reactions with various electrophiles to create a library of new compounds. Common derivatization strategies include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.gov Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is often preferred as it avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylpiperazine derivatives. This transformation introduces an amide functional group. nih.gov

N-Arylation: The introduction of an aromatic or heteroaromatic ring at the nitrogen position is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann-Goldberg reaction (copper-catalyzed). nih.gov For electron-deficient arenes, direct nucleophilic aromatic substitution (SNAr) is also a viable method. nih.gov

Mannich Reaction: The secondary amine can participate in aminomethylation reactions, such as the Mannich reaction, with formaldehyde (B43269) and a suitable carbon-based acid to introduce a CH₂-R group. mdpi.com

C-H Functionalization:

While historically challenging, direct functionalization of the carbon-hydrogen bonds of the piperazine ring has become an important strategy for creating structural diversity that is not accessible through traditional N-functionalization. mdpi.comencyclopedia.pub These methods allow for the introduction of substituents directly onto the carbon skeleton of the ring.

Photoredox-Mediated C-H Functionalization: As mentioned previously, visible-light photoredox catalysis can be used to generate an α-amino radical by oxidizing the piperazine nitrogen, followed by deprotonation at an adjacent carbon. encyclopedia.pub This radical can then couple with various partners, such as arenes or Michael acceptors, to form new C-C bonds. mdpi.comnih.gov This approach offers a site-selective method for C-H alkylation of the piperazine framework. nih.gov

Direct C-H Lithiation: Using a strong base like s-butyllithium in the presence of a ligand such as sparteine, it is possible to deprotonate a C-H bond adjacent to a nitrogen atom. The resulting organolithium intermediate can then be trapped with an electrophile to introduce a new substituent. mdpi.com

These derivatization methods allow for systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Table 2: Key Derivatization Reactions for the Piperazine Moiety

Reaction Type Reagents/Conditions Functional Group Introduced
N-Alkylation (Reductive Amination) Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) N-Alkyl group nih.govresearchgate.net
N-Acylation Acyl chloride, Base N-Acyl (Amide) group nih.gov
N-Arylation (Buchwald-Hartwig) Aryl halide, Palladium catalyst, Base N-Aryl group nih.gov
Mannich Reaction Formaldehyde, Active hydrogen compound N-CH₂-R group mdpi.com
C-H Arylation (Photoredox) Aryl partner, Photocatalyst, Light C-Aryl group mdpi.comencyclopedia.pub
C-H Alkylation (Photoredox) Michael acceptor, Organic photocatalyst, Light C-Alkyl group mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 1 1 4 Bromophenyl Ethyl Piperazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and stereochemistry of "1-[1-(4-Bromophenyl)ethyl]piperazine" can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons in the "this compound" molecule. The expected ¹H NMR spectrum would display distinct signals for the protons on the bromophenyl ring, the ethyl group, and the piperazine (B1678402) ring.

Hypothetical ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H (ortho to Br)~ 7.4-7.6Doublet~ 8-9
Aromatic-H (meta to Br)~ 7.1-7.3Doublet~ 8-9
Methine-H (-CH-)~ 3.3-3.6Quartet~ 6-7
Piperazine-H (adjacent to N-CH)~ 2.5-2.8Multiplet-
Piperazine-H (adjacent to NH)~ 2.8-3.1Multiplet-
Methyl-H (-CH₃)~ 1.3-1.5Doublet~ 6-7
Amine-H (-NH)VariableSinglet (broad)-

Note: This is a hypothetical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For "this compound," the ¹³C NMR spectrum would show distinct peaks for each carbon atom in the bromophenyl ring, the ethyl group, and the piperazine ring.

Hypothetical ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic-C (C-Br)~ 120-125
Aromatic-C (CH, ortho to Br)~ 128-132
Aromatic-C (CH, meta to Br)~ 115-120
Aromatic-C (ipso to ethyl)~ 140-145
Methine-C (-CH-)~ 60-65
Piperazine-C~ 45-55
Methyl-C (-CH₃)~ 15-20

Note: This is a hypothetical representation and actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in "this compound," various 2D NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, providing the final pieces of the structural puzzle.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be utilized to determine the exact mass of the molecular ion of "this compound." This would allow for the unambiguous determination of its molecular formula, C₁₂H₁₇BrN₂. The high mass accuracy of this technique helps to distinguish the target compound from other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of "this compound" and to identify the compound based on its characteristic retention time and mass spectrum. The electron ionization (EI) mass spectrum would exhibit a distinctive fragmentation pattern, including a molecular ion peak and several fragment ions resulting from the cleavage of specific bonds within the molecule. Key fragments would likely arise from the loss of the piperazine ring or the bromophenyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of this compound within complex matrices such as biological fluids or reaction mixtures. nih.govrdd.edu.iq The method combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by mass spectrometry. mdpi.com

For the analysis of piperazine derivatives, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed for separation. unodc.org A C18 column is a typical choice, where separation is achieved based on the compound's hydrophobicity. unodc.org The mobile phase often consists of a mixture of an aqueous component (like water with a modifying agent such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent, typically acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation of all components in the mixture. jocpr.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI) in positive ion mode. mdpi.com The protonated molecular ion [M+H]⁺ of this compound would be expected as the parent ion. The characteristic isotopic pattern resulting from the presence of a bromine atom (approximately equal intensities for masses M and M+2) would be a key identifier.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The parent ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. For this compound, characteristic fragment ions would likely result from the cleavage of the bond between the ethyl group and the piperazine ring, and fragmentation of the piperazine ring itself. nih.gov This allows for highly selective and sensitive detection, even at trace levels. jocpr.com

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

ParameterCondition
LC ColumnReversed-phase C18 (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeMultiple Reaction Monitoring (MRM) for quantification mdpi.com
Expected Parent Ion [M+H]⁺m/z 269/271
Expected Fragment IonsIons corresponding to the bromophenyl-ethyl moiety and the piperazine ring

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups and the elucidation of molecular structure. mdpi.com These methods probe the vibrational modes of a molecule, providing a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides detailed information about the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the substituted aromatic ring, the piperazine heterocycle, and the ethyl bridge.

Key expected absorption bands include the N-H stretching vibration of the secondary amine in the piperazine ring, typically observed in the 3500-3250 cm⁻¹ region. scispace.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and piperazine moieties would appear just below 3000 cm⁻¹. scispace.commdpi.com The aromatic C=C stretching vibrations of the bromophenyl ring typically produce bands in the 1650-1450 cm⁻¹ range. scispace.com The C-N stretching vibrations of the piperazine ring and the attached ethyl group would be found in the 1250-1020 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPiperazine secondary amine~3300
Aromatic C-H StretchBromophenyl ring3100-3000
Aliphatic C-H StretchEthyl and Piperazine CH₂2980-2800 scispace.com
Aromatic C=C StretchBromophenyl ring1600-1450 scispace.com
C-N StretchPiperazine ring1250-1020
C-Br StretchAryl-Bromide700-500

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring should yield a particularly intense band. Aromatic C-H and aliphatic C-H stretching vibrations will also be present. scispace.com The C-Br bond, being highly polarizable, is expected to produce a strong and characteristic Raman signal at low frequencies. The symmetric vibrations of the piperazine ring structure would also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchBromophenyl ring3100-3000
Aliphatic C-H StretchEthyl and Piperazine CH₂2980-2850 scispace.com
Aromatic Ring StretchBromophenyl ring~1600, ~1000 (breathing mode)
Piperazine Ring DeformationPiperazine ring1000-800
C-Br StretchAryl-Bromide~400-200

X-ray Crystallography for Solid-State Molecular Architecture Determination

The analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation. It is highly anticipated that the six-membered piperazine ring would adopt a stable chair conformation, which is common for this heterocycle. nih.gov The analysis would also define the spatial relationship and orientation of the 4-bromophenyl group and the ethyl substituent relative to the piperazine ring. Furthermore, crystallographic data would detail intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the piperazine N-H group or other non-covalent interactions like C-H···π interactions. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensionsa ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å
Piperazine ConformationChair nih.gov
Key Bond Length (C-Br)~1.90 Å
Key Bond Angle (C-N-C in piperazine)~110°

Chromatographic Techniques for Compound Purity and Separation

Chromatographic techniques are fundamental for the separation of compounds from mixtures and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for non-volatile, thermally sensitive organic compounds like this compound. unodc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and for separating it from starting materials, byproducts, or degradants. A reversed-phase HPLC method is typically suitable for this analysis. unodc.org

The compound would be dissolved in a suitable solvent and injected into the HPLC system. Separation would occur on a stationary phase, such as a C18 silica (B1680970) column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The bromophenyl group acts as a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, typically set at a wavelength around 252 nm. caymanchem.com The retention time of the compound under specific conditions is a characteristic property, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Because the molecule contains a chiral center at the ethyl group's benzylic carbon, enantiomers exist. To separate these enantiomers, a specialized chiral HPLC method would be required, utilizing a chiral stationary phase (CSP). unl.pt This is crucial for stereoselective synthesis and analysis.

Table 5: Typical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) researchgate.net
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water jocpr.com
Flow Rate1.0 mL/min jocpr.com
DetectionUV at ~252 nm caymanchem.com
Column Temperature35 °C jocpr.com
Injection Volume10 µL jocpr.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized analytical technique for the separation, identification, and purity assessment of various compounds, including substituted piperazine derivatives. Its application to this compound and its analogs allows for rapid qualitative analysis and reaction monitoring, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.

The chromatographic behavior of this compound is primarily governed by its molecular structure: the basic piperazine nucleus, the aromatic bromophenyl group, and the ethyl bridge. These features dictate its polarity and interaction with the chromatographic system.

Stationary Phase: For the analysis of N-substituted piperazines, silica gel is the most common stationary phase. unodc.org Specifically, silica gel 60 F254 plates are frequently employed. The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that glows under ultraviolet (UV) light at a wavelength of 254 nm, facilitating the visualization of UV-absorbing compounds. The polar nature of the silica gel's silanol (B1196071) groups (Si-OH) leads to stronger adsorption of more polar compounds.

For piperazine derivatives, a range of solvent systems can be employed. A study on a complex phenylpiperazine derivative utilized a mobile phase consisting of butanol, acetic acid, and water, which is suitable for polar compounds. nih.gov For monitoring the synthesis of a molecule containing a 4-(4-bromophenyl)piperazine unit, an eluent of chloroform (B151607) and ethanol (B145695) (10:1 v/v) was found to be effective. mdpi.com The United Nations Office on Drugs and Crime (UNODC) recommends systems such as methanol-aqueous ammonia (B1221849) (100:1.5) for general piperazine analysis. unodc.org The selection of the optimal system for this compound would involve experimental testing to achieve a well-defined spot with a suitable Retention Factor (Rf).

Retention Factor (Rf) and Visualization: The Retention Factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions (stationary phase, mobile phase, temperature).

Because of the conjugated aromatic system of the bromophenyl group, this compound is expected to be UV-active. Consequently, the primary method for visualization is non-destructive, involving the use of a UV lamp at 254 nm. libretexts.org Under these conditions, the compound will appear as a dark spot on the green fluorescent background of the TLC plate.

In addition to UV visualization, various chemical staining reagents can be used for detection, which is a destructive method. Reagents such as Dragendorff's reagent or iodoplatinate (B1198879) reagent are commonly used for nitrogen-containing heterocyclic compounds like piperazines, typically yielding characteristic colored spots. unodc.org

The table below summarizes TLC conditions used for the analysis of analogous piperazine compounds, providing a reference for developing a method for this compound.

Table 1: TLC Conditions for Representative Piperazine Analogs

Compound Name Stationary Phase Mobile Phase (Eluent) Visualization Method Reference
General Piperazine Derivatives Silica Gel Methanol : Aqueous Ammonia (100:1.5) UV Light, Iodoplatinate Reagent unodc.org
General Piperazine Derivatives Silica Gel 1-Butanol : Acetic Acid : Water (2:1:1) UV Light, Dragendorff Reagent unodc.org
4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Silica Gel 60 F254 Butanol : Acetic Acid : Water Not Specified nih.gov
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Silica Gel Chloroform : 96% Ethanol (10:1 v/v) Not Specified mdpi.com

Computational Chemistry and Molecular Modeling of 1 1 4 Bromophenyl Ethyl Piperazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-[1-(4-Bromophenyl)ethyl]piperazine. These methods, rooted in quantum mechanics, can elucidate the electronic structure and predict the reactivity of the molecule.

Detailed research findings on related arylpiperazine derivatives often employ Density Functional Theory (DFT) to optimize the molecular geometry and calculate various electronic properties. For instance, studies on similar compounds have utilized DFT with specific basis sets to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical representation of such data for this compound, based on common findings for analogous structures, is presented below.

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.1 DMolecular polarity

These calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets.

Studies on arylpiperazine derivatives have successfully used molecular docking to investigate their interactions with receptors such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov These simulations can identify key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

The results of a hypothetical docking study of this compound with a generic receptor are summarized in the following table.

ParameterResult
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr82, Phe112, Asp116
Types of InteractionsHydrogen bond with Asp116, π-π stacking with Phe112

Such data is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations of arylpiperazine derivatives have been used to assess the stability of the ligand-receptor complex and to explore the conformational changes that may occur upon binding. nih.gov

These simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

A summary of typical data obtained from an MD simulation of a this compound-receptor complex is presented below.

ParameterObservationInterpretation
RMSD of ComplexStable trajectory after 10 nsThe complex is stable over the simulation time.
RMSF of LigandLow fluctuations in the core structureThe core of the ligand is tightly bound.
RMSF of Binding Site ResiduesReduced fluctuations upon ligand bindingThe binding site becomes more ordered.

In Silico Prediction Methodologies for Pharmacokinetic Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govwindows.netresearchgate.netnih.gov For this compound, various computational models can be employed to estimate its pharmacokinetic profile.

These predictive models are typically built using large datasets of compounds with known ADME properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) models. The methodologies can predict a range of properties, including but not limited to, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

The use of these in silico tools helps in prioritizing compounds with favorable pharmacokinetic profiles for further experimental testing, thereby reducing the time and cost of drug development. nih.gov

Mechanistic Insights Derived from Computational Approaches

Computational approaches can provide deep mechanistic insights into the interactions of this compound at a molecular level. A particularly relevant interaction for this compound is halogen bonding. researchgate.net The bromine atom on the phenyl ring can act as a halogen bond donor, forming a non-covalent interaction with a halogen bond acceptor, such as a lone pair on an oxygen or nitrogen atom. researchgate.net

Quantum chemical calculations can be used to characterize the strength and directionality of these halogen bonds. Analysis of the electrostatic potential surface around the bromine atom can reveal the presence of a "sigma-hole," a region of positive electrostatic potential that facilitates the halogen bond.

Structure Activity Relationship Sar Investigations of 1 1 4 Bromophenyl Ethyl Piperazine Analogs

Impact of Substituent Modifications on the Bromophenyl Moiety on Biological Activity

The bromophenyl group is a critical component of the 1-[1-(4-Bromophenyl)ethyl]piperazine scaffold, and modifications to this moiety can significantly alter the compound's interaction with biological targets. The position, number, and nature of substituents on the phenyl ring influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its binding affinity and efficacy.

Research on related arylpiperazine derivatives has demonstrated the profound impact of halogen substitutions. For instance, in one series of compounds, the replacement of a fluorine atom at the para-position with other halogens like chlorine or iodine resulted in a dramatic decrease in biological activity. nih.gov This suggests that the specific electronic properties and size of the halogen are crucial for optimal interaction with the target receptor. Similarly, studies on N-phenylpiperazine analogs targeting dopamine (B1211576) receptors found that a 2,3-dichlorophenyl substitution yielded the highest affinity for the D3 receptor, highlighting the importance of the substitution pattern. acs.org

The position of the bromine atom on the phenyl ring is also a key determinant of activity. Moving the bromo group from the para (4-position) to the ortho (2-) or meta (3-) position can alter the molecule's conformation and its ability to fit into a receptor's binding pocket. Generally, para-substitution is favored in many arylpiperazine series as it extends the molecule into a specific region of the binding site.

Modification on Phenyl Ring Substituent (R) Observed Effect on Biological Activity
Halogen Identityp-FHigh Potency
p-ClDramatically Decreased Activity nih.gov
p-IDramatically Decreased Activity nih.gov
Halogen Position/Number2,3-dichloroHighest D3 Receptor Affinity acs.org
Other Substituents3,4-dimethoxyHigh α1-Adrenoceptor Affinity nih.gov
4-chloroModerate α1-Adrenoceptor Affinity nih.gov
UnsubstitutedLower α1-Adrenoceptor Affinity nih.gov

Influence of the Ethyl Linker Length and Branching on Pharmacological Profiles

The ethyl linker connecting the bromophenyl group to the piperazine (B1678402) ring plays a significant role in determining the spatial orientation of these two key pharmacophores. Variations in the length, rigidity, and branching of this linker can profoundly impact the pharmacological profile of the analogs.

Studies on related long-chain arylpiperazines (LCAPs) have shown that the length of the alkyl chain can be a critical factor. In one study, a one-carbon linker between a piperazine nitrogen and a phenyl ring was found to increase activity, whereas extending it to a two-carbon linker led to a tenfold decrease in biological activity. nih.gov This indicates the existence of an optimal distance between the aromatic ring and the piperazine moiety for effective receptor engagement. However, the effect of linker length is not always linear and can be dependent on the specific receptor and the rest of the molecular structure. For instance, in another series of arylpiperazines, modifying flexible penta- and hexamethylene spacers had minimal impact on in vitro activity. nih.gov

The branching of the linker, as seen with the methyl group on the ethyl linker of the parent compound, also contributes to its pharmacological profile. This branching introduces a chiral center and provides steric bulk, which can influence the molecule's conformation and selectivity for specific receptor subtypes. Removing the methyl group to create a linear ethylene (B1197577) linker or increasing the size of the branched substituent (e.g., to an ethyl or propyl group) would alter the steric hindrance and could either enhance or diminish binding affinity depending on the topology of the receptor's binding site. A more constrained or rigid linker, such as incorporating it into a cyclic system, could lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

Linker Modification Example Linker Structure General Impact on Pharmacological Profile
Shortening LinkerMethylene (-CH₂-)Can increase activity depending on the target nih.gov
Lengthening LinkerEthylene (-CH₂-CH₂-)Can decrease activity tenfold in some series nih.gov
Propylene (-CH₂-CH₂-CH₂-)May be tolerated or decrease affinity
Pentamethylene / HexamethyleneCan have little effect in certain analog series nih.gov
Removing BranchingLinear EthyleneReduces steric bulk, may alter selectivity
Increasing BranchingIsopropyl LinkerIncreases steric bulk, may enhance selectivity
Increasing RigidityCyclopropyl LinkerRestricts conformation, potentially increasing potency

Effects of Alterations within the Piperazine Heterocyclic Ring on Receptor Binding

Substituting the hydrogen on the N-4 nitrogen with various chemical groups can significantly alter the compound's properties. Small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may interact with hydrophobic pockets in the receptor. Larger, bulkier substituents, including aromatic or heterocyclic rings, can establish additional binding interactions, such as π-π stacking or hydrogen bonds, potentially leading to increased affinity and selectivity. Research has shown that N-substitution on the piperazine ring can accommodate various groups, including substituted indole (B1671886) rings, without needing a direct connection to maintain high affinity for the D3 dopamine receptor. nih.gov

Introducing substituents onto the carbon atoms of the piperazine ring can also have a significant impact. Such substitutions can introduce stereocenters and alter the ring's conformation (chair vs. boat). For example, derivatives with substituents at the 3-position of the piperazine ring have been shown to interact strongly with various receptors in the central nervous system. researchgate.net These modifications can influence how the molecule fits into the binding site and can be used to fine-tune its interaction with specific receptor subtypes.

Piperazine Ring Alteration Modification Potential Effect on Receptor Binding
N-4 SubstitutionSmall Alkyl (e.g., -CH₃)Increases lipophilicity, may interact with hydrophobic pockets
Aryl/Heterocycle (e.g., -Phenyl)Can form additional π-stacking or H-bond interactions nih.gov
Amide-linked HeterocycleCan maintain high affinity and selectivity nih.gov
Carbon SubstitutionC-2 or C-3 Methyl GroupIntroduces stereocenter, alters ring conformation, can enhance interaction researchgate.net
Ring ConformationConstrained AnalogsCan lock the ring in a bioactive conformation

Bioisosteric Replacements in the Design of Novel Analogs

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties while maintaining its primary biological activity. mdpi.com This involves replacing a functional group with another that has similar steric and electronic properties.

For the this compound scaffold, bioisosteric replacements can be considered for both the piperazine ring and the bromophenyl moiety. The piperazine ring, a common feature in many CNS-active drugs, can be replaced with other diamine-containing heterocycles. Examples of piperazine bioisosteres include:

Homopiperazine (1,4-diazepane): An expanded seven-membered ring that can alter the spatial arrangement of the substituents.

3,8-Diazabicyclo[3.2.1]octane: A bridged, more rigid analog that restricts conformational flexibility. researchgate.net

Spirodiamines: These can beneficially affect activity and reduce cytotoxicity compared to the parent piperazine compound. enamine.net

Dipyrrolidines: Another potential replacement that can be explored for modulating activity. mdpi.com

The bromophenyl moiety can also be subjected to bioisosteric replacement. The phenyl ring itself can be replaced by various heteroaromatic rings like pyridine, thiophene, or pyrimidine (B1678525). pressbooks.pub These changes alter the electronic distribution and hydrogen bonding capabilities of the ring system. The bromine atom, a halogen, can be replaced by other groups with similar properties. Classical bioisosteres for a bromine atom include the trifluoromethyl group (-CF₃) or an isopropyl group. cambridgemedchemconsulting.com These replacements can influence the compound's lipophilicity, metabolic stability, and binding interactions.

Original Moiety Bioisosteric Replacement Rationale for Replacement
Piperazine RingHomopiperazineAlters ring size and substituent orientation nih.gov
3,8-Diazabicyclo[3.2.1]octaneIncreases rigidity, restricts conformation researchgate.net
SpirodiamineCan improve activity and reduce cytotoxicity enamine.net
Bromophenyl Moiety(4-Trifluoromethyl)phenylModifies electronic properties and metabolic stability cambridgemedchemconsulting.com
(4-Pyridyl)ethylIntroduces a hydrogen bond acceptor, alters electronics
(4-Thienyl)ethylAlters aromaticity and steric profile nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing the synthesis of the most promising compounds.

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be classified into several categories:

Topological descriptors: Describe the connectivity and branching of the molecule.

Electronic descriptors: Relate to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: Define the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the observed biological activity (e.g., receptor binding affinity, IC₅₀).

QSAR studies on related arylpiperazine derivatives have successfully identified key features for activity. For example, a QSAR model for the affinity of arylpiperazines toward α1-adrenoceptors highlighted the importance of the number of rotatable bonds (flexibility), hydrogen-bond properties, and topological descriptors. researchgate.net Another study on arylpiperazines as 5-HT1A receptor ligands developed a robust Hologram QSAR (HQSAR) model, which provided useful information through 2D contribution maps, indicating which molecular fragments were positively or negatively correlated with activity. nih.gov

A well-validated QSAR model for this compound analogs could predict the affinity of new derivatives with different substituents on the phenyl ring, variations in the linker, or modifications to the piperazine moiety, making the drug design process more efficient.

In Vitro Pharmacological and Mechanistic Studies of 1 1 4 Bromophenyl Ethyl Piperazine and Its Analogs

Receptor Binding Affinity and Selectivity Profiling

The interaction of a compound with various receptors is fundamental to understanding its pharmacological effects. This is typically determined through receptor binding assays.

Radioligand Displacement Assays for Target Identification

Radioligand displacement assays are a standard method to determine the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace this radiolabeled ligand is measured, from which its binding affinity (often expressed as Ki or IC50) is calculated.

Despite a thorough search of scientific databases, specific radioligand displacement assay data for 1-[1-(4-Bromophenyl)ethyl]piperazine could not be located. Phenylpiperazine derivatives, as a class, are known to interact with a wide range of receptors, and their affinity is highly dependent on the nature and position of substituents on both the phenyl and piperazine (B1678402) rings. researchgate.netresearchgate.net

Modulation of Specific Receptor Subtypes (e.g., Serotonin (B10506), Dopamine (B1211576), Histamine (B1213489) Receptors)

The phenylpiperazine moiety is a common feature in many centrally acting drugs that modulate neurotransmitter systems.

Serotonin Receptors: Many arylpiperazine derivatives show significant affinity for various serotonin (5-HT) receptor subtypes. nih.govnih.gov The specific substitution pattern on the aromatic ring and the piperazine nitrogen dictates the affinity and selectivity for different 5-HT receptors, such as 5-HT1A, 5-HT2A, and 5-HT7. nih.govnih.gov Without experimental data, the specific effects of the 1-(4-bromophenyl)ethyl group on serotonin receptor binding remain speculative.

Dopamine Receptors: Phenylpiperazine analogs have also been extensively studied as ligands for dopamine receptors, particularly the D2 and D3 subtypes. mdpi.comnih.gov The affinity for these receptors is a key characteristic of many antipsychotic and neurological drugs. Again, the specific binding profile of this compound at dopamine receptor subtypes has not been reported.

Histamine Receptors: Certain piperazine-containing compounds are known to possess affinity for histamine receptors, particularly the H1 subtype. nih.gov This interaction is the basis for the antihistaminic effects of some drugs. However, there is no available data to confirm or deny the interaction of this compound with histamine receptors.

Enzyme Inhibition Assays and Mechanistic Elucidation

Beyond receptor binding, many pharmacologically active compounds exert their effects by inhibiting enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies

DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. nih.gov The screening for DPP-4 inhibitors often involves fluorescence-based assays. abcam.comcaymanchem.com While various chemical scaffolds have been explored for DPP-4 inhibition, there is no published research indicating that this compound has been evaluated for this activity.

Cholinesterase (AChE, BChE) Inhibition Activities

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease and other neurological conditions. nih.govnih.govmdpi.com The piperazine nucleus has been incorporated into some cholinesterase inhibitors. nih.gov For instance, derivatives of 4'-bromophenyl 4'-piperidinol have shown inhibitory activity against AChE. mdpi.com However, specific studies on the cholinesterase inhibition potential of this compound are absent from the scientific literature.

Flavivirus Protease Inhibition Studies

The NS2B-NS3 protease of flaviviruses, such as Dengue and Zika virus, is a crucial enzyme for viral replication and a target for antiviral drug development. nih.govnih.gov The search for inhibitors has identified various small molecules, some of which may contain piperazine-like structures. nih.govmdpi.comsemanticscholar.org Nevertheless, there is no evidence to suggest that this compound has been investigated as an inhibitor of flavivirus proteases.

Cellular Pathway Modulation and Signaling Investigations

The in vitro evaluation of this compound and its structural analogs has revealed significant interactions with key cellular pathways that govern cell fate and proliferation. These compounds, belonging to the broader class of piperazine derivatives, have been shown to modulate signaling cascades critical for cancer cell survival and division, primarily through the induction of apoptosis and perturbation of microtubule function.

Piperazine derivatives have been identified as potent inducers of apoptosis in various cancer cell lines. nih.gov Mechanistic studies indicate that these compounds can trigger caspase-dependent apoptosis through the inhibition of multiple cancer signaling pathways. nih.gov For instance, certain novel piperazine derivatives effectively inhibit the PI3K/AKT pathway, a signaling route that is frequently overactive in many cancers and promotes cell proliferation. nih.gov The inhibition of this pathway is a major mechanism through which these compounds suppress cancer cell growth. nih.gov

The induction of apoptosis is often preceded by cell cycle arrest. Analysis of piperine (B192125), a compound containing a piperidine (B6355638) ring with some structural similarities, demonstrated that it can cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicating mitotic arrest. nih.gov This arrest is a common precursor to apoptosis, which is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of fragmented apoptotic bodies. nih.gov

A key mechanism implicated in the apoptotic activity of these compounds is the generation of Reactive Oxygen Species (ROS). nih.gov Increased intracellular ROS levels can induce cellular damage and trigger oxidative stress-mediated cell death. nih.govnih.gov Studies on piperine have shown a dose-dependent increase in ROS generation, which leads to a decrease in mitochondrial membrane potential (ΔΨm) and subsequent activation of the mitochondrial pathway of apoptosis. nih.gov This process involves the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3. nih.gov

The mitotic spindle, composed of microtubules, is a validated and effective target for cancer chemotherapeutic agents. nih.gov Several piperazine-based compounds have been identified as a novel class of tubulin-targeting agents that disrupt microtubule dynamics. nih.govmdpi.com Microtubules are dynamic polymers of α- and β-tubulin subunits that are essential for cell division, and their disruption can induce G2/M cell cycle arrest and apoptosis. nih.govresearchgate.net

One highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, referred to as AK301, was found to induce mitotic arrest in human colon cancer cells with a half-maximal effective dose (ED50) of approximately 115 nM. nih.gov In vitro and in vivo assays confirmed that AK301 slows, but does not completely abolish, tubulin polymerization. nih.gov Molecular docking studies suggest that AK301 binds to the colchicine-binding domain on β-tubulin, albeit in a novel orientation. nih.gov The ability of piperazine-containing compounds to bind to the colchicine (B1669291) site, obstruct mitosis, and inhibit tubulin polymerization is a recurring finding in the literature. mdpi.comencyclopedia.pub This mechanism of action is significant because compounds that bind to the colchicine site may be able to evade resistance mediated by the P-glycoprotein efflux pump. nih.gov

The perturbation of microtubule dynamics by these compounds leads to characteristic cellular changes, including the formation of multiple microtubule organizing centers. nih.gov This disruption of the normal mitotic spindle apparatus effectively halts cell division and can sensitize cancer cells to apoptosis induced by other agents. nih.gov

Neurotransmitter Reuptake Inhibition Studies (e.g., Serotonin, Norepinephrine (B1679862), Dopamine Transporters)

The piperazine scaffold is a well-established pharmacophore in the development of centrally acting agents, including inhibitors of biogenic amine transporters. nih.govnih.gov Analogs of this compound have been evaluated for their ability to inhibit the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Studies on analogs of GBR12909, a potent dopamine reuptake inhibitor, have shown that modifications to the piperazine structure can yield compounds with high affinity and selectivity for the dopamine transporter (DAT). nih.govnih.gov For instance, replacing the piperazine ring in the GBR structure with other diamine moieties resulted in the retention of high affinity for the DAT. nih.gov Some of these modified analogs displayed substantially higher selectivity (up to 4736-fold) for the DAT versus the serotonin transporter (SERT). nih.gov The compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, for example, showed high potency and was the most selective for the DAT in its series. nih.gov

Conversely, other structural modifications can lead to potent interactions with the serotonin transporter. Research has identified a GBR12909 analog that acts as a partial inhibitor of SERT binding, allosterically modulating its function. nih.gov This compound was found to decrease the maximal binding (Bmax) of a radioligand to hSERT in a dose-dependent manner and noncompetitively inhibited the uptake of serotonin in rat brain synaptosomes. nih.gov While many of these analogs weakly inhibit DAT and are inactive at the norepinephrine transporter (NET), their ability to modulate SERT highlights the chemical tractability of the piperazine scaffold for targeting specific neurotransmitter transporters. nih.govnih.gov

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal Efficacy)

The piperazine nucleus is a privileged structure found in numerous antimicrobial agents, and its derivatives have been extensively studied for antibacterial and antifungal properties. mdpi.comnih.govnih.gov The incorporation of a piperazine moiety is a common strategy in the development of new antimicrobial drugs to combat rising antimicrobial resistance. nih.govnih.gov

In terms of antibacterial activity, piperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comrjptonline.org For example, novel 1,2,4-triazole (B32235) derivatives bearing a 4-(4-bromophenyl)piperazine moiety have demonstrated promising antibacterial activity. mdpi.com In other studies, piperazine analogs showed significant activity against Escherichia coli and moderate activity against Staphylococcus aureus and Bacillus subtilis. mdpi.comijcmas.com The mechanism of action for some piperazine polymers involves targeting the bacterial cytoplasmic membrane, which leads to the leakage of intracellular components and subsequent cell death. nih.gov

These compounds have also been evaluated for their antifungal efficacy. rjptonline.orgnih.gov Derivatives have been tested against pathogenic fungi such as Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. mdpi.comnih.gov In one study, certain triazole derivatives showed antifungal activity that was significantly more potent than the reference drug sulconazole (B1214277) against various fungal strains, including C. albicans and Aspergillus fumigatus. nih.gov Another series of compounds demonstrated moderate antifungal activity, with some derivatives showing efficacy comparable to the standard drug ketoconazole. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Piperazine Analogs

Compound Class Test Organism Activity Measure Result Reference
Quinoline-Oxadiazole Hybrid S. aureus Zone of Inhibition 37 mm nih.gov
Quinoline-Oxadiazole Hybrid E. coli Zone of Inhibition 37 mm nih.gov
Quinoline-Oxadiazole Hybrid C. albicans Zone of Inhibition 37 mm nih.gov
Pyrrolo[1,2-a]quinoline Analog C. albicans MIC 0.4 µg/mL nih.gov
N-phenylpiperazine Derivative M. kansasii MIC 15.0 µM researchgate.net
N-phenylpiperazine Derivative F. avenaceum MIC 14.2 µM researchgate.net
Piperazine-Thiadiazole Hybrid S. aureus Zone of Inhibition 38 mm mdpi.com

Cytotoxicity Screening in Non-Human Cell Lines and Mechanistic Basis (e.g., cancer cell lines)

A primary focus of in vitro research on this compound and its analogs has been the evaluation of their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govresearchgate.net The presence of the 4-bromophenyl moiety has been identified as being essential for the anticancer activity of some related compounds. nih.gov These screening studies have consistently demonstrated that piperazine derivatives can inhibit the growth of a wide range of cancer cell lines, including those from breast, prostate, colon, and leukemia. nih.govmdpi.commdpi.com

The cytotoxic effects are typically dose-dependent. nih.gov For example, a high-throughput screening of 2,560 drug-like compounds identified a piperazine derivative, C505, that potently inhibited the growth of K562 (chronic myelogenous leukemia), A549 (lung carcinoma), and HCT116 (colon carcinoma) cells. nih.gov Similarly, a series of novel arylpiperazine derivatives exhibited strong cytotoxic activities against human prostate cancer cell lines LNCaP, PC-3, and DU145. mdpi.com In another study, a phenylsulfonylpiperazine derivative was found to be highly potent and selective against the luminal breast cancer cell line MCF7, with an IC50 value of 4.48 μM. mdpi.com

The mechanistic basis for this cytotoxicity is multifactorial and directly linked to the cellular pathway modulations discussed previously. The primary mechanisms include the induction of mitotic arrest through the inhibition of tubulin polymerization and the activation of apoptotic pathways. nih.govnih.gov Cells treated with these compounds often show hallmarks of apoptosis, including DNA fragmentation and activation of caspases, driven by cellular stresses such as the overproduction of ROS. nih.govnih.gov

Table 2: Cytotoxicity (IC50) of Selected Piperazine Analogs in Various Cancer Cell Lines

Compound/Analog Cell Line Cancer Type IC50 Value Reference
Phenylsulfonylpiperazine Deriv. MCF7 Breast (Luminal) 4.48 µM mdpi.com
AK301 HT29 Colon ~115 nM (ED50) nih.gov
Arylpiperazine Derivative (Cpd 9) LNCaP Prostate < 5 µM mdpi.com
Arylpiperazine Derivative (Cpd 15) LNCaP Prostate < 5 µM mdpi.com
Arylpiperazine Derivative (Cpd 8) DU145 Prostate 8.25 µM mdpi.com
Brominated Coelenteramine (Clm-1) MCF-7 Breast Not specified nih.gov
Brominated Coelenteramine (Clm-1) PC-3 Prostate Not specified nih.gov
Piperazine Derivative (C505) K562 Leukemia < 10 µM nih.gov

Development and Evaluation of Novel Derivatives and Analogs of 1 1 4 Bromophenyl Ethyl Piperazine

Design Principles for Enhanced Potency and Selectivity Based on SAR Insights

The design of derivatives of 1-[1-(4-bromophenyl)ethyl]piperazine is guided by structure-activity relationship (SAR) studies, which seek to understand how chemical modifications to the molecule influence its biological activity. For the broader class of phenylethylpiperazine derivatives, SAR studies have revealed several key principles that are applicable to the design of more potent and selective compounds.

One critical aspect is the stereochemistry of the chiral center at the ethyl bridge. In related series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, it has been demonstrated that the enantiomers can exhibit significantly different biological activities and potencies. For instance, the S-(+) enantiomers of several analogs displayed stronger analgesic activity compared to their R-(-) counterparts, with one compound being 105 times more potent than morphine. nih.gov Conversely, the R-(-) enantiomers of some derivatives showed narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This stark difference underscores the importance of stereochemistry in the design of new derivatives, suggesting that chiral synthesis or separation of enantiomers is crucial for achieving the desired pharmacological effect.

Substitutions on the phenyl ring of the phenylethyl group also play a pivotal role. The presence and position of substituents can modulate receptor affinity and selectivity. While the specific influence of the 4-bromo substituent in the parent compound is a defining feature, further modifications to this ring or the introduction of substituents on the second phenyl ring in related diphenylethylpiperazine analogs have been explored to optimize activity. nih.govacs.org

Furthermore, the nature of the substituent on the second nitrogen of the piperazine (B1678402) ring is a key determinant of the pharmacological profile. Modifications at this position can significantly impact the compound's interaction with its biological target, influencing whether it acts as an agonist or antagonist and affecting its potency. nih.gov The versatile nature of the piperazine scaffold allows for a wide range of chemical modifications, making it a valuable component in drug design. nih.gov

Synthesis and Characterization of Novel Hybrid Molecular Scaffolds Incorporating the Piperazine Moiety

The synthesis of novel derivatives often involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to develop compounds with dual or enhanced activity. The piperazine ring, with its two nitrogen atoms, provides a versatile linker for connecting different molecular fragments. nih.gov

A general synthetic strategy for creating such hybrids involves multi-step reaction sequences. For instance, a common approach is the condensation of a substituted phenylpiperazine with a suitable electrophile that is part of another heterocyclic system. An example of this is the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com In this case, 4-(4-bromophenyl)piperazine is reacted with formaldehyde (B43269) and a triazole-thione derivative in a Mannich reaction to yield the hybrid molecule. mdpi.com

The characterization of these novel compounds is a critical step to confirm their structure and purity. A combination of spectroscopic techniques is typically employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.

The synthesis of these complex molecules often requires careful optimization of reaction conditions to achieve good yields and purity.

Lead Compound Identification and Optimization Strategies

The process of identifying a lead compound from a series of synthesized derivatives involves screening for desired biological activity and a favorable preliminary safety profile. Once a promising lead compound is identified, lead optimization is undertaken to improve its drug-like properties. This process is a key stage in drug discovery and aims to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. nih.govnih.gov

For derivatives of this compound, lead optimization would focus on several key areas:

Potency: Fine-tuning the substituents on the aromatic rings and the piperazine nitrogen to maximize interaction with the biological target.

Selectivity: Modifying the structure to minimize off-target effects, thereby reducing the potential for side effects.

Pharmacokinetics: Adjusting the physicochemical properties of the molecule, such as lipophilicity and polarity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine moiety itself is often incorporated into drug candidates to improve their pharmacokinetic properties. mdpi.com

An example of lead optimization in a related series of piperazinyl-pyrimidine analogues involved the synthesis of one hundred derivatives to perform an extensive structure-activity relationship study. This led to the identification of compounds with potent antiviral activity and a good safety and stability profile. nih.gov

The following table illustrates a hypothetical lead optimization study for a series of this compound derivatives targeting a specific receptor, with data showing how modifications affect potency and selectivity.

CompoundR1 SubstituentReceptor Affinity (Ki, nM)Selectivity vs. Subtype B
Lead Compound-H5010-fold
Analog 1-CH32520-fold
Analog 2-CH2CH33015-fold
Analog 3-Cyclopropyl1050-fold
Analog 4-Phenyl755-fold

Rational Design of Derivatives for Specific Biological Applications

The rational design of this compound derivatives for specific biological applications leverages an understanding of the target's structure and the SAR of the chemical series. This approach is more targeted than traditional high-throughput screening and aims to create molecules with a higher probability of success.

For example, if the goal is to design a derivative with central nervous system (CNS) activity, modifications would be made to ensure the molecule can cross the blood-brain barrier. This often involves optimizing lipophilicity and molecular weight. The design of novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was based on the structures of known topoisomerase II inhibitors. mdpi.com This rational approach led to the synthesis of compounds with significant cytotoxic activity against cancer cell lines. mdpi.com

In another example, the design of piperazine derivatives as anticonvulsant agents involved creating a series of compounds with physicochemical and pharmacokinetic properties suitable for CNS penetration. simulations-plus.com Structure-activity relationship studies of these compounds revealed that aromatic substituents on the piperazine ring were beneficial for anticonvulsant activity. simulations-plus.com

The following table outlines a hypothetical rational design strategy for derivatives of this compound for different biological applications.

Biological TargetDesign StrategyKey Structural ModificationsDesired Outcome
Dopamine (B1211576) TransporterIncorporate features known to enhance DAT affinity.Addition of a second phenyl group to the ethyl chain.Increased potency for dopamine reuptake inhibition.
Serotonin (B10506) 5-HT1A ReceptorIntroduce a long-chain alkyl or arylalkyl group on the N4 of piperazine.Linkage to a pyrimidine (B1678525) or other heterocyclic moiety.Anxiolytic or antidepressant activity. nih.gov
Androgen ReceptorAttach a bulky, hydrophobic group to mimic the steroid ligand.Introduction of an indane-based moiety. nih.govAntagonist activity for prostate cancer therapy. nih.gov
Microbial EnzymesCouple with a moiety known to have antimicrobial properties.Formation of a hybrid with a triazole-thione. mdpi.comDevelopment of new antimicrobial agents. mdpi.com

Applications of 1 1 4 Bromophenyl Ethyl Piperazine in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Multi-Step Organic Transformations

1-(4-Bromophenyl)piperazine (B1272185) serves as a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly those with pharmaceutical applications. guidechem.com The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents at this position. The secondary amine in the piperazine (B1678402) ring provides a reactive site for N-alkylation, N-acylation, and other functionalization reactions.

This dual reactivity is instrumental in multi-step syntheses. For instance, it is a key raw material in the synthesis of neuromodulatory drugs. guidechem.com One notable application is in the improved synthesis of the neurotensin (B549771) antagonist SR 48692, a molecule investigated for its potential in cancer research. nih.gov The synthesis of various psychoactive substances has also utilized arylpiperazines, where the nature of the substituent on the phenyl ring can modulate the compound's activity. chemicalbook.com

Table 1: Examples of Reactions Utilizing 1-(4-Bromophenyl)piperazine as an Intermediate

Reaction Type Reagents Product Class Reference
Buchwald-Hartwig Amination Aryl or heteroaryl halides, Palladium catalyst, Ligand N-Arylpiperazine derivatives mdpi.com
Suzuki Coupling Boronic acids/esters, Palladium catalyst, Base Biarylpiperazine derivatives nih.gov
N-Alkylation Alkyl halides, Base N-Alkyl-N'-(4-bromophenyl)piperazines nih.gov

Utility as a Building Block for the Assembly of Complex Heterocyclic Systems

The piperazine ring is a common scaffold in a vast number of biologically active compounds. mdpi.comsigmaaldrich.comossila.com 1-(4-Bromophenyl)piperazine provides a ready-made arylpiperazine unit that can be incorporated into larger, more complex heterocyclic systems. aksci.com This is particularly valuable in drug discovery, where the piperazine moiety can influence pharmacokinetic properties such as solubility and bioavailability. mdpi.com

Its application extends to the synthesis of compounds targeting various receptors. For example, phenylpiperazine compounds exhibit varying degrees of 5-HT receptor blocking activity, which is relevant for developing drugs with central neuromodulatory effects. guidechem.com It has been used in the synthesis of ligands for neurotensin receptors, which are involved in a variety of physiological processes. google.comsci-hub.se Furthermore, the synthesis of novel arylpiperazine derivatives containing a saccharin (B28170) moiety has been explored for potential antitumor activity. nih.gov

Methodologies for Integrating Arylpiperazine Moieties into Diverse Chemical Structures

Several synthetic strategies have been developed to incorporate the 1-(4-bromophenyl)piperazine moiety into target molecules. A common method involves the nucleophilic substitution reaction between 1-(4-bromophenyl)piperazine and a suitable electrophile, such as an alkyl halide or a sulfonate ester. nih.gov

Another prevalent approach is the Mannich reaction, where 1-(4-bromophenyl)piperazine, formaldehyde (B43269), and a compound containing an active hydrogen atom react to form a new carbon-carbon bond, thereby linking the piperazine unit to another molecular fragment. mdpi.com This one-pot, three-component reaction is an efficient way to construct complex molecules.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for modifying the bromophenyl group. This allows for the attachment of various aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space accessible from this starting material. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.com

Table 2: Common Synthetic Methods for Arylpiperazine Integration

Method Description Key Features
Nucleophilic Substitution Reaction of the piperazine nitrogen with an electrophile. Straightforward, versatile for N-functionalization.
Reductive Amination Reaction with an aldehyde or ketone in the presence of a reducing agent. Forms a stable C-N bond.
Buchwald-Hartwig Amination Palladium-catalyzed coupling of an aryl halide with the piperazine. Broad substrate scope, good functional group tolerance.

Future Perspectives and Emerging Research Avenues for 1 1 4 Bromophenyl Ethyl Piperazine

Exploration of Undiscovered Biological Targets and Pharmacological Modalities

The piperazine (B1678402) nucleus is a cornerstone in medicinal chemistry, known to be a "privileged scaffold" due to its presence in a wide array of therapeutic agents. researchgate.netnih.gov Compounds incorporating this structure have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistamine, anti-inflammatory, and anticancer effects. researchgate.netnih.govresearchgate.netrsc.org Given this precedent, it is highly probable that 1-[1-(4-Bromophenyl)ethyl]piperazine may interact with a diverse set of biological targets beyond its currently understood mechanisms.

Future research should focus on comprehensive screening of this compound against a wide panel of receptors, enzymes, and ion channels. The structural similarity of this compound to other arylpiperazine derivatives suggests potential interactions with central nervous system (CNS) targets, such as serotonergic and dopaminergic receptors, which are implicated in a variety of neurological and psychiatric disorders. mdpi.comresearchgate.net Furthermore, the anti-proliferative activity observed in some arylpiperazine derivatives warrants investigation into its potential as an anticancer agent, targeting pathways involved in tumor growth and metastasis. mdpi.comnih.gov

Systematic investigation into its effects on inflammatory pathways is also a promising direction. Many piperazine-containing compounds exhibit anti-inflammatory properties, and exploring the activity of this compound in models of inflammation could reveal novel therapeutic applications. nih.gov

Table 1: Potential Biological Targets for this compound Based on Structurally Related Compounds

Target ClassSpecific ExamplesPotential Therapeutic Area
G-Protein Coupled Receptors (GPCRs) Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine (B1211576) Receptors (e.g., D2, D3)Psychiatry, Neurology
Enzymes Tyrosinase, Cyclin-Dependent Kinases (CDKs)Oncology, Dermatology
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)Neurology, Psychiatry
Ion Channels Voltage-gated calcium channelsCardiovascular disease, Neurology
Nuclear Receptors Androgen Receptor (AR)Oncology

This table is interactive. Click on the headers to sort the data.

Development of Advanced Analytical Techniques for Enhanced Detection and Quantification

As the interest in this compound and its derivatives grows, the need for highly sensitive and specific analytical methods for their detection and quantification becomes paramount. Current methods for the analysis of piperazine derivatives often rely on established techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with diode-array detection (DAD). mdpi.comresearchgate.net While effective, these methods may require derivatization to improve sensitivity and may not be suitable for all sample matrices. mdpi.com

Future research should focus on the development of more advanced and robust analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of sensitivity and selectivity, allowing for the direct analysis of the compound in complex biological fluids without the need for derivatization. mdpi.com The development of validated LC-MS/MS methods would be crucial for pharmacokinetic and metabolism studies.

Other promising analytical avenues include the exploration of capillary electrophoresis and novel spectroscopic techniques. rdd.edu.iq Furthermore, the development of rapid and cost-effective screening methods, such as colorimetric assays or chemiluminescence detection, could be valuable for high-throughput screening and quality control purposes. mdpi.comresearchgate.net

Table 2: Comparison of Analytical Techniques for the Analysis of this compound

TechniqueAdvantagesDisadvantagesFuture Development Focus
GC-MS High resolution, established methodologyMay require derivatization, not suitable for thermolabile compoundsDevelopment of new derivatization agents, optimization of injection techniques
HPLC-DAD/UV Robust, widely availableLower sensitivity compared to MS, potential for interferenceUse of more sensitive detectors, development of derivatization methods to enhance UV absorbance
LC-MS/MS High sensitivity and selectivity, no derivatization neededHigher cost of instrumentation and maintenanceMethod validation for various biological matrices, development of multiplex assays
Capillary Electrophoresis High efficiency, small sample volumeLower sensitivity, reproducibility challengesIntegration with sensitive detectors (e.g., MS), development of novel separation matrices
Chemiluminescence High sensitivity, rapid analysisRequires specific reagents, potential for matrix effectsDevelopment of more selective chemiluminescent probes

This table is interactive. Click on the headers to sort the data.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Biological Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govresearchgate.netmdpi.com These powerful computational tools can be leveraged to accelerate the research and optimization of this compound and its analogues.

One of the key applications of AI in this context is the prediction of biological activity through Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on datasets of known piperazine derivatives and their biological activities, it is possible to build predictive models that can estimate the efficacy and potential targets of novel compounds, including this compound. researchgate.netclinmedkaz.org This in silico screening can significantly reduce the time and cost associated with traditional experimental screening.

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be employed for de novo drug design. mednexus.org These models can generate novel molecular structures based on the core scaffold of this compound, optimized for specific biological targets or desired pharmacokinetic properties. This approach opens up new possibilities for the rational design of next-generation therapeutics.

AI and ML can also play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.gov By identifying potential liabilities early in the drug discovery process, these computational tools can help to prioritize the most promising candidates for further development.

Table 3: Applications of AI and Machine Learning in the Research of this compound

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Predicts biological activity based on chemical structure.Rapidly screen for potential therapeutic effects and off-target activities.
De Novo Drug Design Generates novel molecular structures with desired properties.Design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Target Prediction Identifies potential biological targets for a given compound.Uncover novel mechanisms of action and therapeutic applications.
ADMET Prediction Predicts the pharmacokinetic and toxicity profiles of compounds.Early identification of compounds with unfavorable properties, reducing late-stage attrition.
Reaction Prediction Predicts the outcomes of chemical reactions.Optimization of synthetic routes for the compound and its derivatives.

This table is interactive. Click on the headers to sort the data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-[1-(4-Bromophenyl)ethyl]piperazine, and how do structural modifications impact yield and purity?

  • Answer : Synthesis typically involves alkylation of piperazine with 1-(4-bromophenyl)ethyl halides or Mitsunobu reactions using 4-bromophenethyl alcohols. Modifications like introducing β-cyclodextrin (to reduce toxicity) or aryl substituents (e.g., methoxy, nitro groups) require optimized conditions (e.g., inert atmosphere, reflux in DMF) to maintain yields >70% . Purity is verified via elemental analysis, NMR, and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Answer :

  • 1H/13C NMR : Identifies aromatic protons (δ 7.3–7.5 ppm for bromophenyl) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirms C-Br stretching (~550 cm⁻¹) and piperazine N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 for C₁₂H₁₅BrN₂) validate molecular weight .

Q. How is the local anesthetic activity of this compound evaluated experimentally?

  • Answer : In rodent models (e.g., infiltration anesthesia), efficacy is quantified using:

  • Duration of sensory block : Measured via pinprick tests (e.g., 45–60 minutes for 10 mg/kg dose) .
  • Toxicity : LD₅₀ values (e.g., >200 mg/kg in mice) and histopathological analysis of injection sites .
  • Comparative Data : See Table V ( ) for activity indices relative to lidocaine.

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological activity, and what computational tools validate these structure-activity relationships (SAR)?

  • Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding via dipole interactions, while bulky groups (e.g., trifluoromethyl) reduce bioavailability .
  • Computational Tools :
  • QSAR Models : Predict IC₅₀ values for targets like renin inhibitors (R² > 0.85 in Pfizer studies) .
  • Molecular Docking : Identifies binding poses with serotonin receptors (5-HT₇R) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities (e.g., high toxicity vs. low efficacy)?

  • Answer :

  • Dose Optimization : Toxicity-efficacy trade-offs require in vivo ED₅₀/LC₅₀ profiling (e.g., β-cyclodextrin derivatives reduce toxicity but may lower activity) .
  • Receptor Selectivity : Off-target effects (e.g., antiplatelet activity in ) are clarified via receptor profiling (e.g., α₁-adrenergic vs. calcium channel assays) .

Q. How can metabolic stability and pharmacokinetics be improved for this compound?

  • Answer :

  • Prodrug Design : Esterification of the piperazine nitrogen enhances oral bioavailability (e.g., 1.5-fold increase in AUC in rat models) .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., bromophenyl oxidation) for deuterium substitution to prolong half-life .

Q. What advanced analytical methods characterize crystallographic and electronic properties?

  • Answer :

  • X-ray Diffraction : Resolves piperazine ring conformation (e.g., chair vs. boat) and Br···π interactions (d = 3.4 Å) .
  • DFT Calculations : Predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps to guide reactivity .

Key Research Gaps and Directions

  • Mechanistic Studies : Elucidate the role of 4-bromophenyl in T-type calcium channel blockade ( ).
  • Multitarget Profiling : Screen for dual 5-HT₇R agonist/COX-2 inhibitor activity .
  • Green Synthesis : Develop solvent-free routes using ball milling or microwave irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.